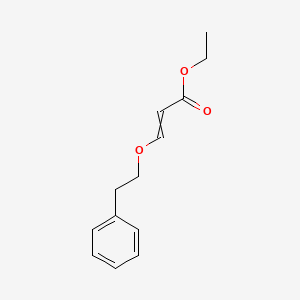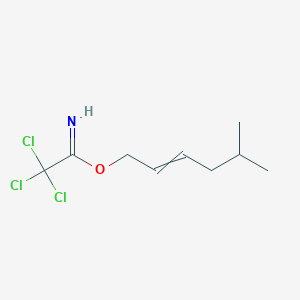
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H14Cl3NO. It is known for its unique structure, which includes a trichloroethanimidate group attached to a methylhexenyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 5-Methylhex-2-en-1-ol with 2,2,2-trichloroethanimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trichloroethanimidate group to other functional groups.
Substitution: The compound can undergo substitution reactions where the trichloroethanimidate group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trichloroethanimidate group into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with molecular targets through its trichloroethanimidate group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate: Known for its unique trichloroethanimidate group.
Benzyl 2,2,2-trichloroacetimidate: Another compound with a trichloroacetimidate group, used in similar chemical reactions.
2,2,2-Trichloroethanimidic acid benzyl ester: Similar in structure and used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of a methylhexenyl chain and a trichloroethanimidate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
611182-32-2 |
|---|---|
Formule moléculaire |
C9H14Cl3NO |
Poids moléculaire |
258.6 g/mol |
Nom IUPAC |
5-methylhex-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H14Cl3NO/c1-7(2)5-3-4-6-14-8(13)9(10,11)12/h3-4,7,13H,5-6H2,1-2H3 |
Clé InChI |
BSIAYCYRRIMLSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC=CCOC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12573547.png)
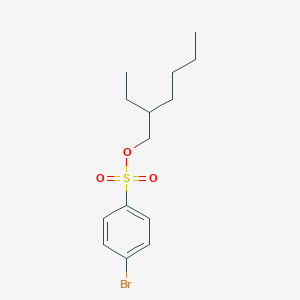
![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)
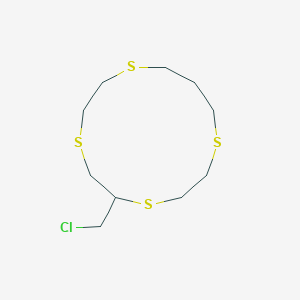
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![(Phenylphosphoryl)bis[(2,4,6-trimethoxyphenyl)methanone]](/img/structure/B12573595.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

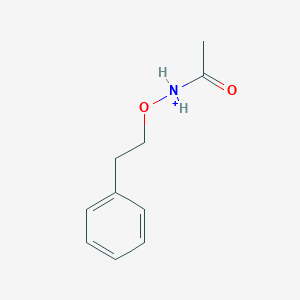
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
